Cis-4-mercapto-L-proline

CAS No.: 171189-35-8

Cat. No.: VC2396242

Molecular Formula: C5H9NO2S

Molecular Weight: 147.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 171189-35-8 |

|---|---|

| Molecular Formula | C5H9NO2S |

| Molecular Weight | 147.2 g/mol |

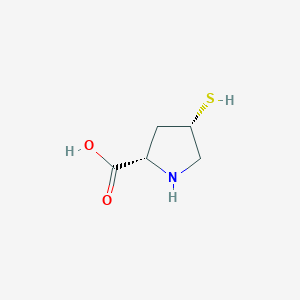

| IUPAC Name | (2S,4S)-4-sulfanylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C5H9NO2S/c7-5(8)4-1-3(9)2-6-4/h3-4,6,9H,1-2H2,(H,7,8)/t3-,4-/m0/s1 |

| Standard InChI Key | OYNANFOWNSGDJL-IMJSIDKUSA-N |

| Isomeric SMILES | C1[C@@H](CN[C@@H]1C(=O)O)S |

| SMILES | C1C(CNC1C(=O)O)S |

| Canonical SMILES | C1C(CNC1C(=O)O)S |

Introduction

Chemical Structure and Properties

Molecular Composition

Cis-4-mercapto-L-proline is characterized by its molecular formula C5H9NO2S, featuring a five-membered pyrrolidine ring with a carboxylic acid group, an amino group, and a thiol (-SH) substituent at the 4-position in the cis configuration. The compound exhibits chirality with specific stereochemistry at the alpha carbon (L configuration) and at the 4-position, where the mercapto group occupies the cis position relative to the carboxylic acid group.

Structural Comparison with Related Compounds

The structural properties of cis-4-mercapto-L-proline can be better understood when compared with related proline derivatives, as shown in Table 1.

Table 1: Comparison of Cis-4-mercapto-L-proline with Related Proline Derivatives

| Compound | Substituent at 4-position | Stereochemistry | Molecular Formula | Key Structural Feature |

|---|---|---|---|---|

| Cis-4-mercapto-L-proline | -SH (thiol) | 4S,2S (cis) | C5H9NO2S | Sulfur-containing thiol group |

| Cis-4-hydroxy-L-proline | -OH (hydroxyl) | 4S,2S (cis) | C5H9NO3 | Hydroxyl group |

| Trans-4-hydroxy-L-proline | -OH (hydroxyl) | 4R,2S (trans) | C5H9NO3 | Hydroxyl group in trans configuration |

| Cis-4-amino-L-proline | -NH2 (amino) | 4S,2S (cis) | C5H10N2O2 | Additional amino group |

Biological Functions and Biochemical Interactions

Influence on Protein Structure

The thiol group in cis-4-mercapto-L-proline enables unique contributions to protein structure through several mechanisms:

-

Disulfide bridge formation: The thiol group can participate in disulfide linkages, potentially stabilizing tertiary protein structures

-

Hydrogen bonding: The thiol group serves as both hydrogen bond donor and acceptor, influencing local conformational preferences

-

Metal coordination: Thiol groups can coordinate with metal ions, potentially creating structural motifs important for protein function

Conformational Effects

The cis configuration at the 4-position, combined with the unique electronic and steric properties of the thiol group, likely imposes distinct conformational constraints on peptides containing cis-4-mercapto-L-proline. These constraints can influence secondary structure formation, potentially driving the formation of turns or other specific structural elements in peptides.

Research Applications

Peptide Chemistry Applications

Cis-4-mercapto-L-proline offers significant utility in peptide synthesis and modification strategies. The compound can be strategically incorporated into peptide sequences to:

-

Introduce site-specific thiol groups for subsequent bioconjugation reactions

-

Enable the formation of cyclic peptides through disulfide bridge formation

-

Create peptides with controlled conformational preferences

-

Facilitate the attachment of reporter molecules, drugs, or other functional groups through thiol-specific chemistry

Structure-Activity Relationship Studies

By comparing the biological activities of peptides containing cis-4-mercapto-L-proline with those containing other proline derivatives, researchers can gain insights into the importance of specific structural features for biological activity. Similar approaches have been demonstrated with cis-4-amino-L-proline derivatives in structure-activity relationship studies of endomorphin-2 analogues .

Comparative Analysis with Other Modified Prolines

Structural and Functional Comparison

Modified proline residues represent an important class of building blocks for peptide engineering and drug development. Table 2 compares key functional aspects of cis-4-mercapto-L-proline with other proline derivatives.

Table 2: Functional Comparison of Modified Proline Derivatives

| Modified Proline | Key Functional Capability | Potential Applications | Notable Properties |

|---|---|---|---|

| Cis-4-mercapto-L-proline | Disulfide formation, bioconjugation | Peptide stapling, drug conjugation | Redox-sensitive linkages |

| Cis-4-hydroxy-L-proline | Hydrogen bonding | Collagen stabilization | Common in cosmetic applications |

| Trans-4-hydroxy-L-proline | Hydrogen bonding | Collagen structure, cosmetics | Natural component of collagen |

| Cis-4-amino-L-proline | Hydrogen bonding, ionic interactions | Lipid-lowering agents, opioid receptor ligands | Used in cyclic analogue development |

Application in Cyclic Peptide Development

While information specific to cis-4-mercapto-L-proline in cyclic peptide development is limited in the search results, related research with cis-4-amino-L-proline demonstrates the value of modified prolines in this context. For example, researchers have used cis-4-amino-L-proline as a scaffold for synthesizing cyclic analogues of endomorphin-2, achieving enhanced receptor affinity and activity toward μ opioid receptors . This suggests that cis-4-mercapto-L-proline could similarly serve as a valuable building block for developing cyclic peptides with tailored biological activities.

Future Research Directions

Synthesis Optimization

Developing more efficient synthesis methods for cis-4-mercapto-L-proline represents an important research direction. Drawing inspiration from enzymatic approaches used for cis-4-hydroxy-L-proline , researchers might explore biocatalytic strategies for producing cis-4-mercapto-L-proline with high stereoselectivity and yield.

Expanded Therapeutic Applications

Further investigation of cis-4-mercapto-L-proline in various therapeutic contexts could reveal additional applications. The compound's potential in developing treatments for protein misfolding diseases merits particular attention, as does its possible utility in creating peptide-based therapeutics with enhanced stability and target specificity.

Structural Biology Studies

Detailed structural studies of peptides containing cis-4-mercapto-L-proline could provide valuable insights into the compound's effects on peptide conformation and stability. Such studies would enhance understanding of the compound's potential utility in rational peptide design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume